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molecular formula C27H26OP2 B1587437 1,3-Bis(diphenylphosphino)propane monooxide CAS No. 85685-99-0

1,3-Bis(diphenylphosphino)propane monooxide

Cat. No. B1587437
M. Wt: 428.4 g/mol
InChI Key: ZZDVOUAZWJNTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919984

Procedure details

Palladium acetate (10 mg; 4.45×10-2 mmol), dppp (5.00 g; 12.14 mmol), and 1,2-dibromoethane (3.4 g; 18.9 mmol) were dissolved in 1,2-dichloroethane (15 mL). To this solution, aqueous NaOH (20% by weight; 10 mL) was added and the biphasic mixture was vigorously stirred under reflux for 6 hours until the originally yellow mixture turned pale yellow. The organic phase was filtered through a silica column which was then washed with CH2Cl2 /AcOEt (5:3 by volume) until the yellow band was about to come out. The combined organic solutions were evaporated to give a colorless oily residue. The oil was mixed with CH2Cl2 (2 mL) and ether (5 mL), and then treated with pentane (10 mL) and left for 1.5 hours. More pentane (50 ml) was added, and in 2 hours the fluffy white needles of dpppO were separated and dried under vacuum. The yield was 3.80 g (73%). 1H NMR (CDCl3, 20° C.), δ: 1.8 (m, 2H, CH2); 2.2 (m, 2H, CH2); 2.4 (m, 2H, CH2); 7.2-7.7 (m, 20H, Ph). 31P NMR (CDCl3, 20° C.), δ: -17.2 (s, 1P, PPh2); 32.0 (s, 1P, P(O)Ph2).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([P:7]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:8][CH2:9][CH2:10][P:11]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:5][CH:6]=1.BrCCBr.[OH-:34].[Na+].C(Cl)Cl>ClCCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCC.CCOCC>[P:7]([CH2:8][CH2:9][CH2:10][P:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)=[O:34])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Name
Quantity
3.4 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
the biphasic mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours until the originally yellow mixture
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered through a silica column which
WASH
Type
WASH
Details
was then washed with CH2Cl2 /AcOEt (5:3 by volume) until the yellow band
CUSTOM
Type
CUSTOM
Details
The combined organic solutions were evaporated
CUSTOM
Type
CUSTOM
Details
to give a colorless oily residue
CUSTOM
Type
CUSTOM
Details
in 2 hours the fluffy white needles of dpppO were separated
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)CCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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